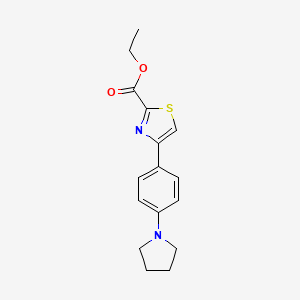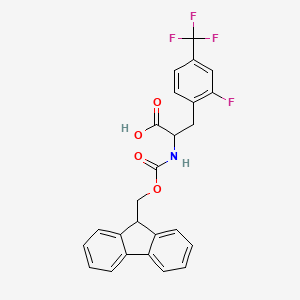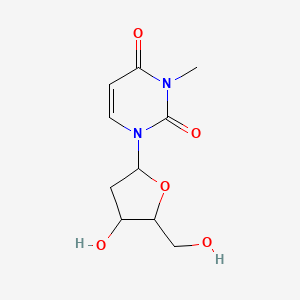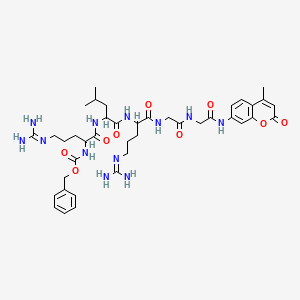
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt is a fluorogenic substrate used primarily in biochemical research. It is utilized to measure the activity of deubiquitinating enzymes such as isopeptidase T and ubiquitin C-terminal hydrolases . The compound is known for its high specificity and sensitivity in detecting enzyme activity, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:
Protection of Amino Groups: Using protecting groups like Boc (tert-butyloxycarbonyl) to protect the amino groups of arginine, leucine, and glycine.
Coupling Reactions: Sequential coupling of the protected amino acids using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: Removal of the protecting groups using TFA (trifluoroacetic acid).
Final Coupling: Coupling the peptide with 7-amino-4-methylcoumarin (AMC) and converting it to the acetate salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Rigorous quality control measures, including mass spectrometry and NMR spectroscopy, to ensure the purity and consistency of the product
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. These reactions involve the cleavage of the peptide bond, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymes: Isopeptidase T, ubiquitin C-terminal hydrolases.
Buffers: Tris-HCl, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C)
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorometric assays .
Wissenschaftliche Forschungsanwendungen
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of deubiquitinating enzymes and other proteases.
Molecular Biology: Employed in assays to investigate protein degradation pathways and ubiquitin-proteasome systems.
Medicine: Utilized in drug discovery and development to screen for inhibitors of deubiquitinating enzymes, which are potential therapeutic targets for various diseases
Industry: Applied in high-throughput screening assays for the development of new pharmaceuticals
Wirkmechanismus
The mechanism of action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves its recognition and cleavage by specific deubiquitinating enzymes. The compound mimics the natural substrates of these enzymes, allowing them to bind and catalyze the hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured to determine enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-Gly-Arg-AMC acetate: Another fluorogenic substrate used to measure the activity of proteases like thrombin.
Z-Leu-Arg-Gly-Gly-AMC: Similar to Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt but with a different peptide sequence.
Uniqueness
This compound is unique due to its high specificity for deubiquitinating enzymes and its ability to produce a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C40H56N12O9 |
|---|---|
Molekulargewicht |
848.9 g/mol |
IUPAC-Name |
benzyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46) |
InChI-Schlüssel |
BOVMHLIAYDDKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)

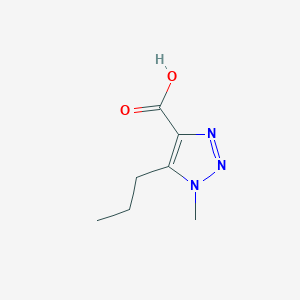
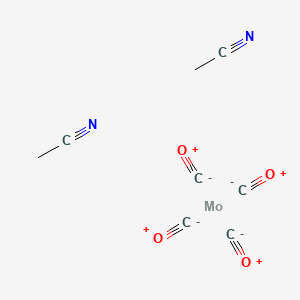
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)

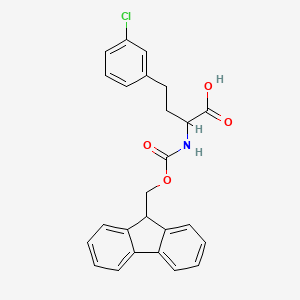
![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
